Home > Products > Screening Compounds P65509 > 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide - 1005307-77-6

4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Catalog Number: EVT-2784096
CAS Number: 1005307-77-6
Molecular Formula: C19H16ClN3O3S
Molecular Weight: 401.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GDC-0449 (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide)

Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor developed for cancer treatment. It displays good oral bioavailability and is metabolized primarily through oxidative pathways. []

Relevance: GDC-0449 shares a similar core structure with 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, featuring a benzamide core connected to a substituted phenyl ring. Both compounds also possess a sulfonyl group, although the specific heterocyclic ring and substituents differ. This structural similarity suggests potential for shared pharmacological properties.

Venetoclax (ABT-199)

Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) inhibitor used to treat hematologic malignancies. Its primary route of elimination is through fecal excretion following extensive hepatic metabolism. The compound undergoes oxidation, sulfation, and nitro reduction during biotransformation. []

Relevance: While not sharing a direct structural resemblance with 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, Venetoclax is mentioned in the context of identifying oxidative impurities. This information might be valuable when considering potential metabolic pathways and impurities for 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of Venetoclax formed under oxidative stress conditions. It can undergo Meisenheimer rearrangement to form another impurity, VHA. []

Relevance: VNO highlights the potential for oxidative modifications in compounds containing a sulfonylcarbamoyl group, like 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. This information could guide stability studies and the identification of potential impurities during drug development.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another impurity of Venetoclax, formed from the Meisenheimer rearrangement of VNO. []

Relevance: Similar to VNO, VHA emphasizes the importance of considering potential rearrangement reactions during the development of drugs like 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, especially under stress conditions.

2-chloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (1c)

Compound Description: This compound, denoted as 1c, exhibited cardiotonic activity in studies using Straub's perfusion method. []

Relevance: Compound 1c shares a benzamide core and a pyridazinone ring system with 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, although the substitution patterns and degree of saturation in the pyridazinone ring differ. Understanding the structure-activity relationship in this series could be helpful for optimizing the desired pharmacological properties of 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide.

4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (1d)

Compound Description: Similar to compound 1c, this compound (1d) also demonstrated cardiotonic activity in Straub's perfusion method assays. []

Relevance: Compound 1d, like compound 1c, shares structural similarities with 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide in terms of the benzamide core and the presence of a pyridazinone ring. Comparing the structural differences and their effects on cardiotonic activity might provide insights into the structure-activity relationship of 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide and its potential for displaying similar activity.

3-methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2a)

Compound Description: This compound (2a) is another example within the series that displayed cardiotonic activity in Straub's perfusion studies. []

Relevance: 2a possesses a benzamide core and a pyridazinone ring system, linking it structurally to 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. This common structural motif and the observed cardiotonic activity of 2a could guide further investigation into the potential of 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide as a cardiotonic agent.

4-amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2d)

Compound Description: This compound (2d) showed cardiotonic activity in Straub's perfusion method assays, contributing to the structure-activity relationship understanding within the series. []

Relevance: Like compounds 1c, 1d, and 2a, compound 2d also possesses a benzamide core and a pyridazinone ring, connecting it structurally to 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. The shared structural features and the cardiotonic activity observed in this series could provide valuable insights for investigating the therapeutic potential of 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide.

Chlorantraniliprole (3-bromo-1-(3-chloro-2-pyridinal)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide)

Compound Description: Chlorantraniliprole is an insecticide whose pyrolysis products in tobacco have been extensively studied. []

Relevance: Though not directly analogous in structure to 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, Chlorantraniliprole provides a valuable example of studying the degradation products of a complex molecule containing halogenated aromatic rings and amide functionalities. This information may be useful in understanding the potential metabolic fate and degradation pathways of 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide.

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This series of compounds was synthesized and investigated for their reactivity, particularly their ability to undergo hydrohalogenation and thiocyanation. The study highlighted the influence of steric factors on these reactions. []

Relevance: These benzamides share the benzamide core structure with 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide and also contain a sulfonyl group, although linked to an imino group instead of a heterocycle. The insights into the reactivity of this class of compounds, particularly their susceptibility to nucleophilic additions, could be useful for predicting the chemical behavior and potential metabolic transformations of 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide.

Properties

CAS Number

1005307-77-6

Product Name

4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

IUPAC Name

4-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.87

InChI

InChI=1S/C19H16ClN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-5-9-16(10-6-13)21-19(24)14-3-7-15(20)8-4-14/h3-12H,2H2,1H3,(H,21,24)

InChI Key

ODYNAKMZOOPFHA-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.